N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a synthetic compound that features a pyrazole ring substituted with a fluorinated thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Thienyl Intermediate: The starting material, 5-fluoro-2-thiophenecarboxaldehyde, undergoes a reaction with methylamine to form the corresponding Schiff base.
Cyclization: The Schiff base is then cyclized with hydrazine hydrate to form the pyrazole ring.
Methylation: The resulting pyrazole intermediate is methylated using methyl iodide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the thienyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thienyl derivatives.
Substitution: Substituted thienyl derivatives.
Scientific Research Applications
N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine
- N-[(5-bromo-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine
- N-[(5-methyl-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine
Uniqueness
N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C10H13ClFN3S |
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Molecular Weight |
261.75 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H12FN3S.ClH/c1-7-5-13-14(2)10(7)12-6-8-3-4-9(11)15-8;/h3-5,12H,6H2,1-2H3;1H |
InChI Key |
ALSHWXQJUVASSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
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